(S)-1-Boc-3-aminopyrrolidine: A Technical Guide for Researchers
(S)-1-Boc-3-aminopyrrolidine: A Technical Guide for Researchers
(S)-1-Boc-3-aminopyrrolidine is a chiral building block widely utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Valued in medicinal chemistry, its structure is pivotal in the development of biologically active molecules due to the presence of a protected amine and a chiral center.[1] This guide provides an in-depth overview of its physical properties, hazards, and relevant experimental protocols for professionals in drug development and scientific research.
Core Physical and Chemical Properties
(S)-1-Boc-3-aminopyrrolidine is typically a light yellow to colorless liquid.[1] Its key physical and chemical identifiers and properties are summarized below for quick reference.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | [2] |
| Synonyms | (S)-(-)-1-Boc-3-aminopyrrolidine, (S)-3-Amino-1-N-BOC-pyrrolidine | [2][3] |
| CAS Number | 147081-44-5 | [1][4] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][4] |
| Molecular Weight | 186.25 g/mol | [1][4][5] |
| Appearance | Light yellow to colorless liquid | [1] |
| Purity | ≥95% - 99% (Chiral purity) | [1][4] |
Table 2: Quantitative Physical Properties
| Property | Value | Source(s) |
| Boiling Point | 216-217 °C (lit.)95 - 98 °C / 5 mmHg | [1][4] |
| Density | 1.067 g/mL at 25 °C (lit.)1.07 g/mL | [1][4] |
| Refractive Index | n20/D 1.4720 (lit.) | [4] |
| Optical Rotation | [α]20/D -2°, c = 1 in chloroform[α]20/D = -1.8 to -3.5°, c = 2.5% in CHCl₃ | [1][4] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [4] |
| Storage Temperature | Room Temperature or 2-8°C | [1][6] |
Health and Safety Hazards
(S)-1-Boc-3-aminopyrrolidine is classified as a hazardous substance. It is toxic if swallowed and causes serious eye damage.[2][5] Proper personal protective equipment (PPE), including eye shields, face shields, and gloves, should be used when handling this chemical.[4]
Table 3: GHS Hazard Classification
| Classification | Code | Description | Source(s) |
| Pictograms | Skull and crossbones, Corrosion | [5] | |
| Signal Word | Danger | [5] | |
| Hazard Statements | H301 | Toxic if swallowed | [2][5] |
| H318 | Causes serious eye damage | [2][4][5] | |
| H314 | Causes severe skin burns and eye damage (notified in <10% of cases) | [5] | |
| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [4][7] |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [4][7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [4][7] | |
| P405 | Store locked up | [7] |
Key Applications and Synthetic Pathways
This compound is a crucial intermediate for synthesizing a range of molecules, notably Histamine (B1213489) H3 receptor antagonists.[4] The Histamine H3 receptor is a G-protein coupled receptor (GPCR) that regulates the release of various neurotransmitters in the central nervous system, making it a significant target for treating neurological disorders.[3][8]
Histamine H3 Receptor Signaling Pathway
The activation of the H3 receptor (H3R) by an agonist (like histamine) initiates a signaling cascade through its coupling with Gαi/o proteins.[4] This leads to the inhibition of adenylyl cyclase (AC), which in turn suppresses the cAMP/PKA cascade.[4] H3R stimulation can also activate other pathways like the MAPK and PI3K/AKT pathways.[4] Antagonists developed using (S)-1-Boc-3-aminopyrrolidine block these effects, enhancing neurotransmitter release.
Caption: Signaling pathway of the Histamine H3 Receptor.
Experimental Workflow: Synthesis of (S)-1-Boc-3-aminopyrrolidine
A modern synthetic approach involves a one-pot photoenzymatic process starting from pyrrolidine. This green chemistry workflow combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination, eliminating the need for isolating intermediates.
Caption: One-pot photoenzymatic synthesis workflow.
Experimental Protocols
Detailed methodologies for determining key physical properties are outlined below. These are generalized procedures standard in organic chemistry labs.
Determination of Boiling Point (Capillary Method)
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common lab method uses a Thiele tube or an aluminum block.[1]
Methodology:
-
Preparation: A small amount of (S)-1-Boc-3-aminopyrrolidine is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the fusion tube.[1]
-
Heating: The assembly, along with a thermometer, is slowly and uniformly heated in an oil bath or heating block.[1][9]
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7]
-
Confirmation: The temperature is recorded. To confirm, the apparatus is allowed to cool slightly. The temperature at which the liquid is drawn back into the capillary tube is also noted as the boiling point.
Precautions:
-
Ensure the capillary tube is properly sealed at one end.[9]
-
Heat the apparatus slowly to ensure uniform temperature distribution.[1]
-
The thermometer bulb and the sample should be at the same level for an accurate reading.[1]
Determination of Density
Density is the ratio of mass to volume (ρ = m/V). For a liquid, it can be determined by accurately measuring the mass of a known volume.
Methodology:
-
Mass Measurement: Obtain the mass of a clean, dry graduated cylinder or pycnometer (volumetric flask) using an electronic balance.[10]
-
Volume Measurement: Add a precise volume of (S)-1-Boc-3-aminopyrrolidine (e.g., 5.0 mL) to the graduated cylinder.[11]
-
Final Mass: Measure the combined mass of the cylinder and the liquid.[10]
-
Calculation: Subtract the mass of the empty cylinder to find the mass of the liquid. Calculate the density by dividing the mass of the liquid by its volume.[10]
-
Temperature Control: Since density is temperature-dependent, record the temperature at which the measurement is made.[12]
Measurement of Optical Rotation
Optical rotation is the angle through which plane-polarized light is rotated when passing through a sample of a chiral compound. A polarimeter is used for this measurement.
Methodology:
-
Sample Preparation: Prepare a solution of (S)-1-Boc-3-aminopyrrolidine of a known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform).[6]
-
Calibration: Calibrate the polarimeter by first measuring the rotation of the pure solvent (the blank). The reading should be zero.
-
Measurement: Fill the polarimeter sample cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α) in degrees.[13]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) The temperature (T) and the wavelength (λ) of the light source (typically the sodium D-line, 589 nm) are reported with the value.[6][14]
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. chm.uri.edu [chm.uri.edu]
- 13. rudolphresearch.com [rudolphresearch.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
